2-(2-呋喃基)苯并咪唑-6-甲酰胺肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

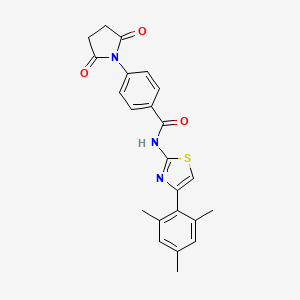

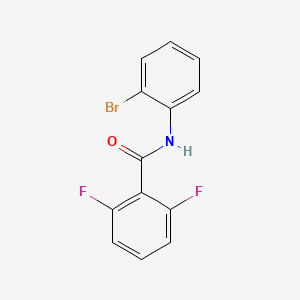

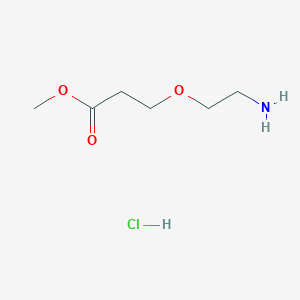

“2-(2-Furyl)benzimidazole-6-carboxamidoxime” is a chemical compound with the molecular formula C12H10N4O2. It contains a benzimidazole ring, which is a bicyclic compound consisting of the fusion of benzene and imidazole .

Synthesis Analysis

The synthesis of 2-substituted benzimidazoles, such as “2-(2-Furyl)benzimidazole-6-carboxamidoxime”, often involves the reaction of o-phenylenediamines with benzaldehydes . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .Molecular Structure Analysis

The benzimidazole ring in “2-(2-Furyl)benzimidazole-6-carboxamidoxime” contains two nitrogen atoms with amphoteric nature, possessing both acidic and basic characteristics . It exists in two equivalent tautomeric forms, in which the hydrogen atom can be located on either of the two nitrogen atoms .Chemical Reactions Analysis

Benzimidazoles, including “2-(2-Furyl)benzimidazole-6-carboxamidoxime”, exhibit a wide range of biological activities . They can react in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Furyl)benzimidazole-6-carboxamidoxime” include its molecular formula (C12H10N4O2) and molecular weight (242.238). More detailed properties like melting point, boiling point, and density were not found in the retrieved papers.科学研究应用

抗菌和抗真菌活性

呋喃基和苯并咪唑取代的化合物(包括类似于2-(2-呋喃基)苯并咪唑-6-甲酰胺肟的化合物)的一个显著应用是在抗菌和抗真菌活性领域。例如,某些化合物已显示出对金黄色葡萄球菌和耐甲氧西林金黄色葡萄球菌(MRSA)等菌株具有有效的抗菌活性,并且对大肠杆菌和各种真菌物种有效(Özden Özel Güven 等人,2007)。

抗黄曲霉毒素活性

苯并咪唑衍生物(包括2-(2-呋喃基)苯并咪唑)已对其抗黄曲霉毒素活性进行了测试,特别是对黄曲霉中黄曲霉毒素B1的生物合成。这些化合物已显示出抑制真菌生长和黄曲霉毒素B1(一种对农业和食品生产构成重大健康危害的物质)产生的潜力(Dhanamjayulu 等人,2019)。

癌症治疗中的抗血管生成剂

一些2-呋喃基苯并咪唑已合成并测试了它们作为癌症治疗中抗血管生成剂的潜力。这些化合物已显示出抑制癌细胞系中的VEGF,并且在效力和选择性方面与他莫昔芬和塞来昔布等已建立的药物相比具有优势(艾哈迈德·泰米拉克等人,2014)。

化学合成和催化

在化学合成中,呋喃基和苯并咪唑取代的化合物用于合成各种具有生物活性的杂环系统。它们的性质使其适用于特定条件下的反应,如微波辐射,以产生更高纯度的产物(程淑华,2005)。

哺乳动物中的代谢

在哺乳动物中代谢某些杀菌剂的过程中,已将2-(2-呋喃基)苯并咪唑的衍生物鉴定为代谢物。这些发现对于了解此类化合物的代谢途径和潜在毒理影响非常重要(弗兰克和诺雷斯坦,2005)。

生物活性系统的合成

呋喃基和苯并咪唑衍生物已用于合成各种具有生物活性的系统,包括具有潜在抗寄生虫、细胞毒性和抗肿瘤活性的系统。这强调了它们在药物化学中的多功能性和重要性(赫兰杰克等人,2003)。

未来方向

The future research directions for “2-(2-Furyl)benzimidazole-6-carboxamidoxime” and similar compounds could involve further exploration of their anticancer activities . The linker group and substitution at N-1, C-2, C-5, and C-6 positions could be varied to design more selective, potent, and multi-target anticancer compounds .

属性

IUPAC Name |

2-(furan-2-yl)-N'-hydroxy-3H-benzimidazole-5-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c13-11(16-17)7-3-4-8-9(6-7)15-12(14-8)10-2-1-5-18-10/h1-6,17H,(H2,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNPJBIMJIGXBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Furyl)benzimidazole-6-carboxamidoxime | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid](/img/structure/B2398245.png)

![1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone](/img/structure/B2398254.png)

![1-[2-(2,6-dimethylanilino)-2-oxoethyl]-3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2398257.png)

![N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2398258.png)

![4,4,4-Trifluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]butanamide](/img/structure/B2398261.png)